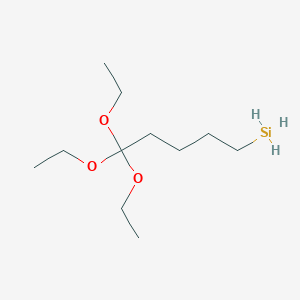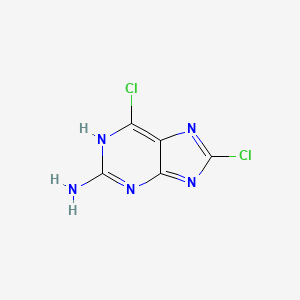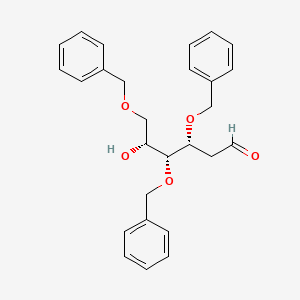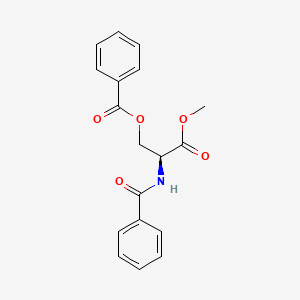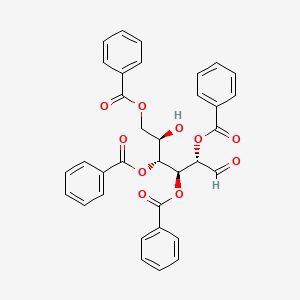
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate: is a complex organic compound characterized by its multiple functional groups, including hydroxyl, ketone, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with a hexane derivative that contains the necessary stereocenters.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation using reagents such as osmium tetroxide (OsO₄) or a Sharpless asymmetric dihydroxylation.
Oxidation: The ketone group at the 6-position is introduced via oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: The tetrabenzoate esters are formed by reacting the hydroxyl groups with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the benzoyl groups can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, OsO₄.
Reducing Agents: NaBH₄, LiAlH₄.
Bases: Pyridine, triethylamine.
Acylating Agents: Benzoyl chloride, acetic anhydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters with different acyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
This compound’s structural complexity and functional groups make it a candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of new therapeutic agents.
Industry
In materials science, this compound can be used in the development of polymers and advanced materials. Its ester groups can participate in polymerization reactions, leading to materials with unique properties.
Mechanism of Action
The mechanism by which (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and ketone groups can form hydrogen bonds with biological targets, while the ester groups can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate: Similar structure but with acetate groups instead of benzoate groups.
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabutyrate: Similar structure but with butyrate groups.
Uniqueness
The presence of benzoate groups in (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-2-hydroxy-6-oxohexyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-21-28(42-32(38)24-15-7-2-8-16-24)30(44-34(40)26-19-11-4-12-20-26)29(43-33(39)25-17-9-3-10-18-25)27(36)22-41-31(37)23-13-5-1-6-14-23/h1-21,27-30,36H,22H2/t27-,28-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRCIRSHQSXCG-SKKKGAJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
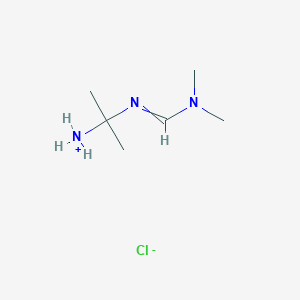
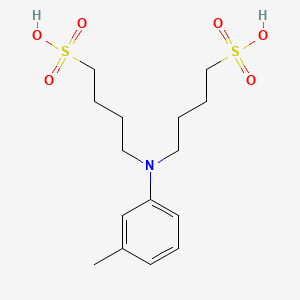
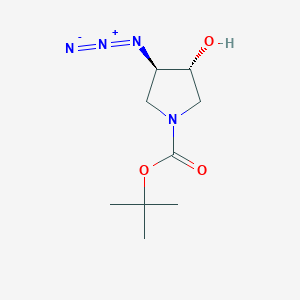
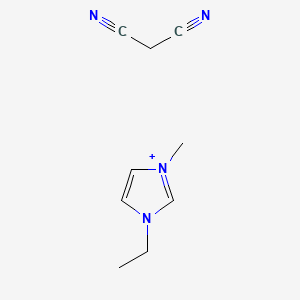
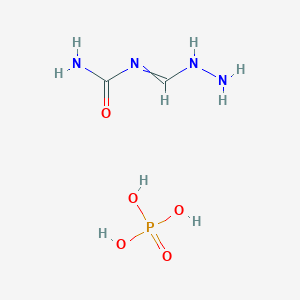
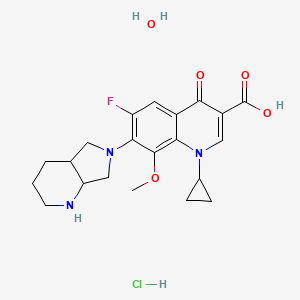
![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)
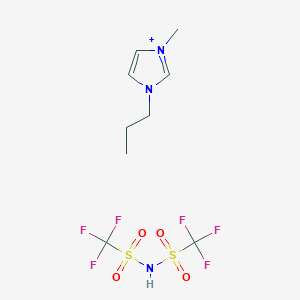
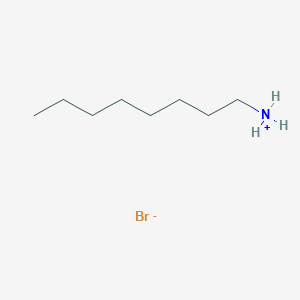
![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)
